molecular formula C24H21N3O5S B11432441 3-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate

3-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate

Cat. No.: B11432441
M. Wt: 463.5 g/mol
InChI Key: HKQYUVTUSQXKOE-KGENOOAVSA-N
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Description

3-{[(2E)-3,7-Dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a phenyl acetate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-3,7-dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate typically involves multiple steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thiazole ring.

    Formation of the Triazine Ring: The thiazole ring is then reacted with suitable reagents to form the triazine ring, often involving condensation reactions.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through nucleophilic substitution or other suitable reactions.

    Formation of the Phenyl Acetate Group: Finally, the phenyl acetate group is attached through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and triazine rings.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 3-{[(2E)-3,7-dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazines: Compounds with similar thiazole and triazine ring structures.

    Phenyl Acetates: Compounds with phenyl acetate groups.

Uniqueness

    Structural Complexity: The combination of thiazole, triazine, and phenyl acetate groups makes this compound unique.

    Biological Activity: Potential for unique biological activities due to its specific structure.

This detailed article provides a comprehensive overview of 3-{[(2E)-3,7-dioxo-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}phenyl acetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

[3-[(E)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C24H21N3O5S/c1-3-11-31-18-9-7-16(8-10-18)13-20-22(29)25-24-27(26-20)23(30)21(33-24)14-17-5-4-6-19(12-17)32-15(2)28/h4-10,12,14H,3,11,13H2,1-2H3/b21-14+

InChI Key

HKQYUVTUSQXKOE-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC(=O)C)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)SC3=NC2=O

Origin of Product

United States

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